Alpha-Tocopherol

Vitamin E biology Hepatic transport Bioavailability determinants

Alpha-Tocopherol (CAS 1406-18-4) is the most biologically active vitamin E homolog. Natural RRR-α-tocopherol and synthetic all-rac mixtures are NOT interchangeable—RRR exhibits ~2:1 human bioavailability and 100% αTTP binding affinity (vs. 9% γ-, 2% δ-tocopherol). γ-Tocopherol contamination confounds respiratory studies: opposing lung function associations documented in CARDIA (n=4,526). For radical-trapping kinetics, α-tocopherol (kinh/kp=47) outperforms γ-tocopherol 4.7-fold. Specify RRR or all-rac at order; CoA confirms stereoisomer composition and freedom from γ-/δ-tocopherol.

Molecular Formula C29H50O2
Molecular Weight 430.7 g/mol
CAS No. 1406-18-4
Cat. No. B1143406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-Tocopherol
CAS1406-18-4
Molecular FormulaC29H50O2
Molecular Weight430.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
InChIInChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21?,22?,29-/m1/s1
InChIKeyGVJHHUAWPYXKBD-UQIPPQJZSA-N
Commercial & Availability
Standard Pack Sizes473 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, but water-dispersible.
Insoluble
In water-ethanol solution, 20.82 mg/L at 33 °C
Soluble in alcohol, ether, acetone, chloroform

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Tocopherol (CAS 1406-18-4): Procurement-Grade Differentiation for Research and Industrial Sourcing


Alpha-Tocopherol (CAS 1406-18-4), the most biologically active form of vitamin E, is a lipid-soluble chromanol antioxidant that exists as eight stereoisomers, with the naturally occurring RRR-α-tocopherol conformation demonstrating the highest affinity for the hepatic α-tocopherol transfer protein (αTTP) [1]. This compound is the predominant tocopherol retained in human plasma and tissues, a selectivity driven by αTTP-mediated discrimination that results in a 11- to 50-fold binding preference over gamma- and delta-tocopherol homologs [2]. In commercial and research contexts, alpha-tocopherol is supplied either as the natural single-isomer RRR form or as the synthetic all-racemic mixture; the two are not interchangeable due to a bioavailability ratio that can approach 2:1 in humans [3]. These intrinsic molecular differentiation factors make compound-specific sourcing decisions critical for reproducible experimental and formulation outcomes.

Why Alpha-Tocopherol Cannot Be Simply Substituted with Gamma-Tocopherol, Mixed Tocopherols, or Synthetic All-Rac-Alpha-Tocopherol


Generic substitution among tocopherol homologs or between natural and synthetic alpha-tocopherol sources introduces quantifiable risks in research reproducibility and product performance. The hepatic αTTP discriminates sharply among vitamin E congeners: RRR-α-tocopherol exhibits a relative binding affinity of 100%, whereas γ-tocopherol registers only 9% and δ-tocopherol merely 2% [1]. This molecular recognition translates directly into differential plasma retention—alpha-tocopherol supplementation at 400 IU/day suppresses serum γ-tocopherol by a median 58% within two months [2], fundamentally altering the systemic tocopherol profile. Furthermore, natural-source RRR-α-tocopherol demonstrates approximately twice the human bioavailability of synthetic all-rac-α-tocopherol, a ratio substantially exceeding the historically accepted 1.36:1 [3]. At the functional level, α-tocopherol and γ-tocopherol exhibit diametrically opposed associations with clinical endpoints: in the CARDIA cohort (n=4,526), higher serum α-tocopherol was associated with higher FEV1 and FVC, while serum γ-tocopherol >10 µM was linked to a 175–545 ml decrement in these same spirometric parameters [4]. These data collectively demonstrate that in-class tocopherols are not functionally interchangeable, and sourcing the correct molecular entity is a prerequisite for valid experimental outcomes.

Alpha-Tocopherol (CAS 1406-18-4): Quantitative Differentiation Evidence Against Closest Analogs


Alpha-Tocopherol Exhibits 11-Fold Higher αTTP Binding Affinity Than Gamma-Tocopherol, Dictating Biological Retention

RRR-α-Tocopherol demonstrates the highest binding affinity for the hepatic α-tocopherol transfer protein (αTTP), the master regulator of plasma vitamin E retention. In a head-to-head in vitro competition assay using α-[³H]tocopherol transfer between membranes, RRR-α-tocopherol (reference = 100%) exhibited 11.1-fold higher relative affinity than γ-tocopherol (9%) and 50-fold higher than δ-tocopherol (2%) [1]. The α-tocopheryl acetate prodrug form also showed only 2% relative affinity, confirming that the free phenolic hydroxyl group is essential for αTTP recognition. This affinity hierarchy directly predicts biological activity (r² linear correlation with rat fetal resorption bioassay), establishing αTTP binding as a causal determinant of in vivo vitamin E potency rather than a correlative observation [1].

Vitamin E biology Hepatic transport Bioavailability determinants

Alpha-Tocopherol Exhibits 4.7-Fold Higher Peroxyl Radical Scavenging Efficiency Than Gamma-Tocopherol

In a direct kinetic comparison using the benzoyl peroxide (BPO)-initiated methyl methacrylate polymerization system under nearly anaerobic conditions, the peroxyl radical-scavenging efficiency ratio (kinh/kp) for alpha-tocopherol was 47, compared to 15 for beta-tocopherol, 10 for gamma-tocopherol, and 7 for delta-tocopherol [1]. This represents a 4.7-fold higher radical-scavenging activity for alpha-tocopherol relative to gamma-tocopherol and a 6.7-fold advantage over delta-tocopherol. Critically, the structure-activity relationship is driven by the degree of methyl substitution on the chromanol ring: the fully methylated α-form (5,7,8-trimethyl) provides optimal stabilization of the tocopheroxyl radical intermediate. Notably, the radical-trapping stoichiometry (n value) follows the inverse order—δ(1.9) > γ(1.4) > β(1.0) > α(0.3)—revealing that while non-α tocopherols trap more radicals per molecule, their kinetic efficiency is markedly inferior [1].

Antioxidant chemistry Free radical kinetics Lipid peroxidation

Alpha-Tocopherol Lacks COX-2 Inhibitory Activity, Defining a Mechanistic Distinction from Gamma-Tocopherol's Potent Anti-Inflammatory Action

Gamma-tocopherol (γT) is a potent inhibitor of cyclooxygenase-2 (COX-2) activity, reducing PGE₂ synthesis with apparent IC₅₀ values of 7.5 µM in LPS-stimulated RAW264.7 macrophages and 4 µM in IL-1β-treated A549 human epithelial cells [1]. Its major metabolite γ-CEHC exhibits similar inhibitory activity (IC₅₀ ≈ 30 µM). In contrast, under identical experimental conditions, alpha-tocopherol at 50 µM produced only a marginal 25% reduction in PGE₂ formation in macrophages and had no detectable effect in epithelial cells [1]. This differential pharmacology arises from γT and γ-CEHC directly inhibiting COX-2 enzyme activity (rather than modulating protein expression or substrate availability), a mechanism to which α-tocopherol is essentially inert. The functional consequence is that α-tocopherol and γ-tocopherol exert mechanistically distinct and sometimes opposing biological effects despite their structural homology.

Inflammation COX-2 pharmacology Prostaglandin E2 synthesis

Natural RRR-Alpha-Tocopherol Demonstrates Approximately 2:1 Bioavailability Advantage Over Synthetic All-Rac-Alpha-Tocopherol in Humans

In a definitive deuterium-labeling study directly comparing equimolar doses of d₃-RRR-α-tocopheryl acetate and d₆-all-rac-α-tocopheryl acetate in healthy adults, the plasma RRR:rac ratio increased from approximately 1.5–1.8 during the dosing period to approximately 2 after dosing ended, indicating preferential retention of the natural stereoisomer [1]. In two terminally ill patients receiving long-term supplementation (30 mg/day for 361 days and 300 mg/day for 615 days), autopsy tissue RRR:rac ratios were 1.71 ± 0.24 and 2.01 ± 0.17 respectively, with corresponding plasma ratios of 2.06 and 2.11 [1]. These human data establish a bioavailability ratio of approximately 2:1 for natural versus synthetic α-tocopherol, substantially exceeding the historically accepted 1.36:1 ratio derived from the rat fetal resorption assay [1]. A 2016 US FDA ruling subsequently revised the food-labeling biopotency ratio from 1.36:1 to 2:1, though this remains debated in the literature [2]. Pharmacokinetic modeling in a separate crossover study (n=12) confirmed that RRR-α-tocopherol achieved significantly higher plasma Cmax (4.8 vs 4.0 µg/mL, P<0.05) and AUC₀–₉₆ (P<0.05) than all-rac-α-tocopherol following single 800 mg oral doses [3].

Pharmacokinetics Bioavailability Stereoisomer discrimination

Alpha-Tocopherol Supplementation Depletes Serum Gamma-Tocopherol by 58%, Fundamentally Altering Systemic Tocopherol Profiles

In a randomized, placebo-controlled trial of 184 adult nonsmokers supplemented with RRR-α-tocopheryl acetate at 400 IU/day for 2 months, serum γ-tocopherol concentrations decreased by a median of 58% (95% CI: 51–66%, P<0.0001) relative to placebo [1]. The number of individuals with detectable δ-tocopherol concentrations was also significantly reduced (P<0.0001) [1]. These findings were corroborated by cross-sectional analyses showing that prior vitamin E supplement users had significantly lower serum γ-tocopherol than non-users [1]. An earlier study using 1200 IU/day all-rac-α-tocopherol for 8 weeks in 8 volunteers confirmed that post-supplementation γ-tocopherol levels fell to 30–50% of initial values, while α-tocopherol levels rose to 200–400% of baseline [2]. This α-tocopherol-driven γ-tocopherol depletion is mechanistically attributed to preferential αTTP-mediated hepatic secretion of α-tocopherol into VLDL and enhanced hepatic catabolism of non-α-tocopherols via cytochrome P450-mediated ω-hydroxylation [3].

Nutrient interaction Tocopherol bioavailability Clinical trial design

Alpha-Tocopherol and Gamma-Tocopherol Exhibit Opposite Associations with Lung Function in a Large Human Cohort Study

In the CARDIA (Coronary Artery Risk Development in Young Adults) multi-center cohort of 4,526 adults, serum α-tocopherol and γ-tocopherol demonstrated statistically significant opposite associations with spirometric lung function parameters [1]. Higher serum α-tocopherol was associated with higher FVC (P=0.04 in both Black and White participants; P=0.01 in all participants) and higher FEV1 (P=0.03 in Black participants within the lowest γ-tocopherol quartile), indicating a protective association [1]. Conversely, higher serum γ-tocopherol was associated with lower FEV1 (P=0.03 in Black participants; P=0.01 in all participants) and lower FVC (P=0.01 in Black participants; P=0.05 in White participants; P=0.005 in all participants) [1]. Quantitatively, serum γ-tocopherol concentrations exceeding 10 µM were associated with a 175–545 ml reduction in FEV1 and FVC at ages 21–55 years [1]. These opposing human epidemiological associations align with mechanistic animal data showing that α-tocopherol supplementation improves, while γ-tocopherol supplementation worsens, eosinophilic lung inflammation and airway hyperresponsiveness in mice [1].

Respiratory function Population studies Tocopherol isoform specificity

Alpha-Tocopherol (CAS 1406-18-4): Evidence-Backed Procurement Scenarios for Research and Industry


Clinical Trial Material Requiring Defined Tocopherol Isoform Identity with Maximal Systemic Retention

For randomized controlled trials investigating vitamin E effects on cardiovascular, neurological, or metabolic endpoints, natural-source RRR-α-tocopherol is the evidence-preferred form. It achieves approximately twice the human bioavailability of all-rac-α-tocopherol [1] and is preferentially retained via αTTP-mediated hepatic secretion (100% relative binding affinity vs 9% for γ-tocopherol) [2]. Critically, α-tocopherol supplementation at clinically relevant doses (400 IU/day) suppresses endogenous γ-tocopherol by a median 58% [3], an interaction that must be accounted for in trial design—particularly if inflammatory biomarkers modulated by COX-2 are study endpoints, given γ-tocopherol's potent COX-2 inhibitory activity (IC₅₀ 4–7.5 µM) that α-tocopherol lacks [4]. Trial material specifications should require certificate of analysis confirming stereoisomer composition and freedom from γ- and δ-tocopherol contamination.

Lipid Oxidation Studies and Antioxidant Mechanism Research Requiring Maximal Peroxyl Radical Scavenging Kinetics

Alpha-tocopherol is the tocopherol homolog of choice for studies where peroxyl radical chain-breaking kinetics are the primary endpoint. Its kinh/kp of 47 in the BPO system exceeds γ-tocopherol (kinh/kp = 10) by a factor of 4.7 and δ-tocopherol (kinh/kp = 7) by a factor of 6.7 [1]. This kinetic superiority, however, coexists with a lower radical-trapping stoichiometry (n = 0.3 for α-tocopherol vs n = 1.4–1.9 for γ- and δ-tocopherol) [1], meaning that experimental systems operating at high radical flux may benefit from the higher stoichiometric capacity of non-α homologs. Researchers should therefore select the tocopherol isoform based on whether kinetic rate or total radical-trapping capacity is the critical experimental parameter.

Respiratory and Inflammation Research Where Tocopherol Isoform Directionality Is Experimentally Critical

In respiratory research, the isoform of tocopherol selected is a directional determinant of outcomes. The CARDIA study (n=4,526) demonstrated that serum α-tocopherol is positively associated with FEV1 and FVC, while serum γ-tocopherol >10 µM is linked to 175–545 ml lower lung function parameters [1]. These human epidemiological findings are mechanistically supported by mouse models where α-tocopherol supplementation improves, and γ-tocopherol worsens, eosinophilic airway inflammation [1]. For in vivo respiratory studies, procurement of high-purity α-tocopherol (free of γ-tocopherol contamination) is essential to avoid confounding from opposing biological effects. This scenario also applies to COX-2-focused inflammation research, where α-tocopherol's lack of COX-2 inhibitory activity [2] makes it a cleaner tool for isolating COX-2-independent antioxidant effects.

Animal Feed and Veterinary Formulation Requiring Defined Bioavailable Vitamin E Activity

For animal nutrition studies and commercial feed formulation, the choice between RRR-α-tocopherol and all-rac-α-tocopherol carries quantifiable economic and biological consequences. The RRR:all-rac bioavailability ratio of approximately 2:1 in humans [1] is reflected in tissue biodiscrimination studies across species: in lambs, the RRR stereoisomer preferentially accumulates in plasma, brain, heart, lungs, and adipose tissue in the rank order RRR > RRS, RSR, RSS > Σ2S [2]. The USP-established biopotency of RRR-α-tocopheryl acetate is 1.36 times that of all-rac-α-tocopheryl acetate [3], but human data suggest a ratio closer to 2:1 [1], prompting the 2016 FDA label revision. Procurement specifications for feed-grade α-tocopherol should therefore explicitly state whether RRR or all-rac material is required and at what certified potency.

Quote Request

Request a Quote for Alpha-Tocopherol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.